molecular formula C10H13ClN4 B12895419 N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-84-3

N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12895419
CAS No.: 89099-84-3
M. Wt: 224.69 g/mol
InChI Key: UMFRCALEUHQXLY-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom and a sec-butyl group in its structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable alkylating agent in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-Butyl)-5-bromoimidazo[1,2-a]pyrimidin-7-amine
  • N-(sec-Butyl)-5-fluoroimidazo[1,2-a]pyrimidin-7-amine
  • N-(sec-Butyl)-5-iodoimidazo[1,2-a]pyrimidin-7-amine

Uniqueness

N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The sec-butyl group also contributes to its distinct chemical properties compared to other similar compounds .

Properties

CAS No.

89099-84-3

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

N-butan-2-yl-5-chloroimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C10H13ClN4/c1-3-7(2)13-9-6-8(11)15-5-4-12-10(15)14-9/h4-7H,3H2,1-2H3,(H,12,13,14)

InChI Key

UMFRCALEUHQXLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

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